Ethyl 2-[(2,4-dimethoxyphenyl)methyl-methylamino]acetate
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Overview
Description
Ethyl 2-[(2,4-dimethoxyphenyl)methyl-methylamino]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-[(2,4-dimethoxyphenyl)methyl-methylamino]acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2,4-dimethoxyphenyl)methyl-methylamino]acetate typically involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate and methylamine. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid (PTSA), and ethanol as the solvent . The reaction proceeds through a multicomponent reaction mechanism, resulting in the formation of the desired ester compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,4-dimethoxyphenyl)methyl-methylamino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or aromatic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Ethyl 2-[(2,4-dimethoxyphenyl)methyl-methylamino]acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in multicomponent reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2,4-dimethoxyphenyl)methyl-methylamino]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxy-2-oxoethyl)phenyl 2-(3,4-Dimethoxyphenyl)acetate
- N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives
Uniqueness
Ethyl 2-[(2,4-dimethoxyphenyl)methyl-methylamino]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethyl ester group with a 2,4-dimethoxyphenyl moiety and a methylamino group makes it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 2-[(2,4-dimethoxyphenyl)methyl-methylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-5-19-14(16)10-15(2)9-11-6-7-12(17-3)8-13(11)18-4/h6-8H,5,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQCJTVTRRPKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)CC1=C(C=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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